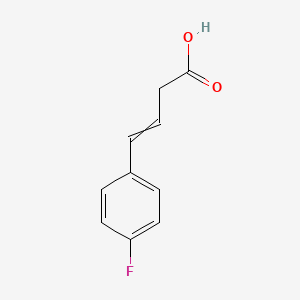

4-(4-fluorophenyl)but-3-enoic acid

Description

Contextualization within Contemporary Fluorinated Organic Acids Research

The field of fluorinated organic acids is a dynamic and rapidly expanding area of research, driven by the profound impact of fluorine on the properties of organic molecules. The introduction of fluorine can dramatically alter a compound's lipophilicity, acidity, and metabolic pathways, making it a valuable tool in drug design and materials science. Fluorinated compounds represent a significant portion of small-molecule drugs currently in clinical use, with a continuous trend towards their integration into new pharmaceutical candidates.

Within this context, 4-(4-fluorophenyl)but-3-enoic acid serves as a key intermediate. Its structure combines the reactive α,β-unsaturated carboxylic acid moiety with a fluorinated aromatic ring, offering multiple sites for chemical modification. Research into fluorinated organic acids often focuses on their potential as bioisosteres for carboxylic acids, where the fluorine substitution can fine-tune the molecule's properties to enhance its therapeutic efficacy. The study of derivatives of this compound contributes to a deeper understanding of how fluorination at specific positions can influence molecular interactions and biological outcomes. For instance, derivatives have been synthesized and investigated for their potential as analgesic and anticancer agents.

Overview of Research Trajectories for α,β-Unsaturated Carboxylic Acid Systems

α,β-Unsaturated carboxylic acid systems are a cornerstone of organic synthesis, valued for their dual reactivity. The carbon-carbon double bond and the carboxylic acid group can participate in a wide array of chemical transformations, making them indispensable synthons for the construction of complex molecular architectures. Research in this area is continually evolving, with a focus on developing novel synthetic methodologies, exploring their utility in total synthesis, and investigating their biological activities.

The research trajectories for α,β-unsaturated carboxylic acids are diverse and include:

Asymmetric Synthesis: A major focus is the development of stereoselective methods to control the geometry of the double bond and introduce chirality, which is crucial for the synthesis of biologically active molecules.

Catalysis: The use of transition metal and organocatalysis to effect novel transformations of α,β-unsaturated carboxylic acids is a vibrant area of investigation. This includes reactions such as conjugate additions, hydrogenations, and cycloadditions.

Medicinal Chemistry: Many natural products and synthetic drugs contain the α,β-unsaturated carboxylic acid motif. Research is ongoing to synthesize new derivatives with improved pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial agents.

Polymer Science: These compounds can serve as monomers in the synthesis of functional polymers. The double bond allows for polymerization, while the carboxylic acid group can be used to tune the polymer's properties or for post-polymerization modification.

This compound fits squarely within these research trends. Its use as a starting material for the synthesis of complex heterocyclic structures and other biologically relevant molecules, such as pyrazole (B372694) derivatives, highlights its importance. For example, the related compound (E)-4-(4-fluorophenyl)-4-methoxy-2-oxo-but-3-enoic acid ethyl ester has been synthesized and its crystal structure determined, providing valuable insights for the design of new compounds. Furthermore, biocatalytic methods have been employed for the synthesis of related α,β-unsaturated 2-keto acids, demonstrating the integration of green chemistry principles into the research of these systems.

Detailed Research Findings

Recent studies have underscored the utility of this compound and its close derivatives as intermediates in the synthesis of various organic compounds. While comprehensive research focusing solely on the parent acid is limited, its application in the synthesis of more complex molecules provides insight into its academic relevance.

One area of investigation is its use in the synthesis of heterocyclic compounds. For example, the derivative (E)-4-(4-fluorophenyl)-4-methoxy-2-oxo-but-3-enoic acid ethyl ester has been synthesized through the acylation of enol ethers with ethyl oxalyl chloride arkat-usa.orgresearchgate.net. The structure of this compound has been confirmed by crystallographic data, providing a basis for the design of related molecules arkat-usa.orgresearchgate.net.

Furthermore, the biocatalytic synthesis of (3E)-4-(4-Fluorophenyl)-2-oxobut-3-enoic acid has been achieved, showcasing the use of enzymatic methods to produce fluorinated α,β-unsaturated keto acids. This approach offers a green alternative to traditional chemical synthesis. Spectroscopic data for this derivative has been reported as follows:

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H NMR | DMSO-d₆ | 7.83 (m, 2H), 7.73 (d, J = 16.3 Hz, 1H), 7.23 (m, 3H) |

| ¹³C NMR | DMSO-d₆ | 186.2, 164.8, 164.3 (d, J = 250.9 Hz), 146.5, 131.9 (d, J = 8.9 Hz), 130.9 (d, J = 2.7 Hz), 121.7, 116.5 (d, J = 21.9 Hz) |

This data is crucial for the characterization of such compounds and for understanding the electronic effects of the fluorine substituent on the molecule.

The parent compound, (E)-4-(4-fluorophenyl)but-3-enoic acid, has been utilized as a starting material in the synthesis of chiral lactones. Specifically, it has been used to prepare (4R, 5S)-5-(4-fluorophenyl)-4-(phenylthio)dihydrofuran-2(3H)-one, a reaction that proceeds via an asymmetric iodolactonization. This transformation highlights the utility of this compound in stereoselective synthesis.

The following table summarizes some of the key compounds related to or synthesized from this compound that have been reported in the literature:

| Compound Name | Synthetic Application/Significance |

|---|---|

| (E)-4-(4-fluorophenyl)-4-methoxy-2-oxo-but-3-enoic acid ethyl ester | Intermediate in the synthesis of pyrazole derivatives; crystal structure determined. arkat-usa.orgresearchgate.net |

| (3E)-4-(4-Fluorophenyl)-2-oxobut-3-enoic acid | Synthesized via biocatalysis; NMR data available. |

| (4R, 5S)-5-(4-fluorophenyl)-4-(phenylthio)dihydrofuran-2(3H)-one | Synthesized from (E)-4-(4-fluorophenyl)but-3-enoic acid via asymmetric iodolactonization. |

These examples collectively demonstrate the role of this compound as a valuable and versatile building block in modern organic synthesis, enabling the construction of a variety of more complex and potentially functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO2 |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

4-(4-fluorophenyl)but-3-enoic acid |

InChI |

InChI=1S/C10H9FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h1-2,4-7H,3H2,(H,12,13) |

InChI Key |

QAGIVIOMWOTHEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CCC(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Fluorophenyl but 3 Enoic Acid and Its Analogues

Chemoenzymatic and Biocatalytic Syntheses

Biocatalysis offers a powerful approach for the synthesis of chiral molecules under mild conditions with high stereoselectivity.

Enzyme-catalyzed cascade reactions provide an elegant and efficient means to produce complex chiral molecules from simple, achiral starting materials. For the synthesis of chiral hydroxy-acid and lactone derivatives, which are structurally related to butenoic acids, tandem biocatalytic routes have been successfully developed. nih.gov

One such strategy employs a combination of stereoselective aldolases and stereocomplementary ketoreductases. nih.gov The process begins with an aldol (B89426) addition reaction between an aldehyde and a 2-oxoacid, catalyzed by an aldolase. The resulting keto-acid intermediate is then reduced by a ketoreductase to furnish the final chiral 2-hydroxy-4-butyrolactone derivative. This method allows for stereodivergent synthesis, providing access to different stereoisomers by selecting the appropriate enzymes. The reactions typically achieve high conversions and excellent diastereomeric and enantiomeric ratios (>99% ee). nih.gov Another innovative approach combines a fatty acid hydratase with a photoactivated decarboxylase from Chlorella variabilis (CvFAP) in a one-pot cascade to transform unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. nih.gov

Microwave-Assisted Synthetic Protocols for Butenoic Acid Scaffolds

Microwave-assisted synthesis has become a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.org This technology has been successfully applied to the synthesis of butenoic acid scaffolds.

A notable application is the microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid to produce E-4-oxo-2-butenoic acids. nih.govsemanticscholar.org These compounds are versatile intermediates for further chemical transformations. nih.govrsc.org Researchers have identified optimized conditions that cater to different substrate types. For aromatic methyl ketones, tosic acid is an effective promoter, while for aliphatic substrates, a combination of pyrrolidine (B122466) and acetic acid is preferred. nih.govsemanticscholar.org This substrate-dependent reactivity has been rationalized using frontier orbital calculations. nih.gov The methodology provides good to excellent yields for a wide range of substrates and can be scaled up without a significant loss in efficiency. nih.govsemanticscholar.org

Table 3: Microwave-Assisted Synthesis of 4-oxo-2-butenoic Acid Derivatives nih.gov

| Methyl Ketone Substrate | Promoter | Temperature (°C) | Time | Yield (%) |

| Acetophenone | Tosic Acid | 100 | 16 h | 85 (NMR Yield) |

| 4-Fluoroacetophenone | Tosic Acid | 100 | 16 h | 90 (NMR Yield) |

| 4-Nitroacetophenone | Tosic Acid | 100 | 16 h | 95 (NMR Yield) |

| Cyclohexyl methyl ketone | Pyrrolidine / Acetic Acid | 160 | 1 h | 25 |

| 2-Hexanone | Pyrrolidine / Acetic Acid | 160 | 1 h | 60 |

Stereoselective Synthesis and Isomeric Control (E/Z Isomerism)

The geometric configuration of the carbon-carbon double bond in 4-(4-fluorophenyl)but-3-enoic acid is a critical determinant of its chemical and biological properties. The development of synthetic methods that allow for precise control over the E/Z isomerism is therefore of significant interest in organic chemistry. Key strategies for achieving such stereoselectivity include the Horner-Wadsworth-Emmons (HWE) reaction and its variants, as well as the Wittig reaction. These methods offer versatile pathways to predominantly one isomer over the other through careful selection of reagents and reaction conditions.

The Horner-Wadsworth-Emmons reaction, a widely used olefination protocol, generally favors the formation of the thermodynamically more stable (E)-isomer. rsc.orgwikipedia.org This selectivity arises from the stereochemical course of the reaction, which allows for equilibration of the intermediates to the more stable anti-periplanar arrangement, leading to the (E)-alkene. semanticscholar.org The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde, in this case, 4-fluorobenzaldehyde. The use of standard phosphonate (B1237965) reagents, such as triethyl phosphonoacetate, under basic conditions typically yields the (E)-isomer with high selectivity. enamine.net For instance, the reaction of various aldehydes with triethyl phosphonoacetate catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of potassium carbonate under solvent-free conditions has been shown to produce (E)-α,β-unsaturated esters with excellent selectivity, often exceeding a 99:1 E:Z ratio. rsc.org

Conversely, achieving high selectivity for the (Z)-isomer requires strategic modifications to the standard HWE protocol. The Still-Gennari olefination is a powerful modification that employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether, typically 18-crown-6, at low temperatures. nih.govnumberanalytics.com The use of these fluorinated phosphonates is crucial as it accelerates the rate of elimination from the initial adduct, kinetically favoring the formation of the (Z)-isomer. numberanalytics.com This method has proven to be highly effective for the synthesis of (Z)-alkenes from a variety of aldehydes. nih.govnumberanalytics.com Recent advancements have also shown that high (Z)-selectivity can be achieved with modified Still-Gennari-type reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which can provide (Z)-isomers with up to 98:2 selectivity for aromatic aldehydes. semanticscholar.orgmdpi.com

The Wittig reaction offers another avenue for the stereoselective synthesis of alkenes. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide used. Unstabilized ylides, typically those with alkyl substituents, generally lead to the (Z)-alkene with good selectivity. This is attributed to the irreversible and kinetically controlled formation of the cis-oxaphosphetane intermediate. In contrast, stabilized ylides, which contain an electron-withdrawing group adjacent to the carbanion, tend to produce the (E)-alkene as the major product due to the reversibility of the initial addition and the thermodynamic preference for the trans-oxaphosphetane. The presence of ortho-halogen substituents on either the benzaldehyde (B42025) or the benzylidenetriphenylphosphorane (B8806397) can also influence the E/Z ratio, with cooperative effects potentially increasing (Z)-selectivity. researchgate.net

The following tables summarize the expected stereochemical outcomes for the synthesis of esters of this compound based on established olefination methodologies.

Table 1: Synthesis of (E)-4-(4-fluorophenyl)but-3-enoate Esters via Horner-Wadsworth-Emmons Reaction

| Aldehyde | Phosphonate Reagent | Base | Solvent | Expected Major Isomer | Expected E:Z Ratio |

| 4-Fluorobenzaldehyde | Triethyl phosphonoacetate | NaH | THF | E | >95:5 |

| 4-Fluorobenzaldehyde | Triethyl phosphonoacetate | DBU/K₂CO₃ | None | E | >99:1 rsc.org |

Table 2: Synthesis of (Z)-4-(4-fluorophenyl)but-3-enoate Esters via Still-Gennari Olefination

| Aldehyde | Phosphonate Reagent | Base/Additive | Solvent | Temperature | Expected Major Isomer | Expected Z:E Ratio |

| 4-Fluorobenzaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 °C | Z | >95:5 numberanalytics.com |

| 4-Fluorobenzaldehyde | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 °C | Z | up to 98:2 semanticscholar.orgmdpi.com |

Chemical Reactivity and Transformation Studies of 4 4 Fluorophenyl but 3 Enoic Acid

Carboxylic Acid Functional Group Transformations (e.g., Esterification)

The carboxylic acid group in 4-(4-fluorophenyl)but-3-enoic acid is a key site for a variety of chemical modifications, with esterification being a primary example. While specific literature detailing the esterification of this exact compound is not abundant, the principles of carboxylic acid chemistry allow for well-established synthetic routes.

One common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This acid-catalyzed nucleophilic acyl substitution is a reversible process. To favor the formation of the ester, a large excess of the alcohol is often used as the solvent.

Another effective method for converting carboxylic acids to esters is through the formation of a more reactive acyl intermediate, such as an acid chloride. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride can produce the corresponding acyl chloride. This intermediate is then highly susceptible to nucleophilic attack by an alcohol to yield the desired ester with high efficiency.

Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, 4-(4-fluorophenyl)butan-1-ol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com This reaction provides a pathway to a different class of compounds, expanding the synthetic utility of the parent acid.

Table 1: Representative Carboxylic Acid Transformations

| Transformation | Reagents and Conditions | Product |

| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 4-(4-fluorophenyl)but-3-enoate or Ethyl 4-(4-fluorophenyl)but-3-enoate |

| Esterification (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Alcohol (e.g., Methanol, Ethanol) | Methyl 4-(4-fluorophenyl)but-3-enoate or Ethyl 4-(4-fluorophenyl)but-3-enoate |

| Reduction to Alcohol | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Water/Acid Workup | 4-(4-fluorophenyl)butan-1-ol chemicalbook.com |

Olefinic Moiety Reactivity: Addition and Cyclization Reactions

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions. These reactions can proceed through different mechanisms, including electrophilic additions and catalytic hydrogenations.

Electrophilic addition reactions are characteristic of alkenes. For instance, the addition of hydrogen halides (e.g., HBr, HCl) would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents. However, in the case of this compound, both olefinic carbons have one hydrogen atom, which could lead to a mixture of regioisomers.

The double bond can also undergo halogenation by reacting with elemental halogens like bromine (Br₂) or chlorine (Cl₂). This typically results in the formation of a di-halogenated derivative.

Intramolecular cyclization reactions are also a possibility, particularly given the presence of the carboxylic acid group. Under certain conditions, the carboxylic acid or a derivative could potentially participate in a cyclization reaction with the double bond to form a lactone. For instance, iodolactonization, involving treatment with iodine and a base, could lead to the formation of a five-membered ring lactone. While specific studies on this compound are limited, similar cyclizations are well-documented for related unsaturated carboxylic acids. For example, derivatives of 4-oxo-2-phenylbutanenitriles, which share a similar carbon skeleton, have been shown to undergo intramolecular cyclization to form indolinone derivatives. nih.gov

Catalytic Transformations involving the Unsaturated System

The unsaturated system of this compound is a prime target for various catalytic transformations, most notably catalytic hydrogenation. This process involves the addition of hydrogen across the double bond in the presence of a metal catalyst, leading to the saturated analogue, 4-(4-fluorophenyl)butanoic acid.

A commonly employed and highly effective catalyst for this transformation is palladium on carbon (Pd/C). nih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. This method is generally efficient and proceeds under mild conditions. Other noble metal catalysts such as platinum and rhodium can also be utilized for this purpose. tcichemicals.com

The choice of catalyst and reaction conditions can sometimes allow for selective reductions. For instance, in some cases, it might be possible to reduce the double bond without affecting the carboxylic acid group. This selectivity is a key advantage of catalytic hydrogenation over stronger reducing agents like LiAlH₄, which would reduce both functional groups.

Table 2: Catalytic Hydrogenation of the Olefinic Bond

| Catalyst | Hydrogen Source | Solvent | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Ethyl Acetate | 4-(4-fluorophenyl)butanoic acid |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid | 4-(4-fluorophenyl)butanoic acid |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | H₂ gas | Benzene (B151609)/Ethanol | 4-(4-fluorophenyl)butanoic acid |

Investigations into Complexation with Metal Ions

The carboxylic acid functionality of this compound provides a site for coordination with metal ions, leading to the formation of metal complexes. The carboxylate group can act as a ligand, binding to metal centers in various modes, such as monodentate, bidentate chelating, or bridging.

While direct studies on the complexation of this compound with metal ions are not extensively reported, research on structurally similar cinnamic acid derivatives provides valuable insights. For example, studies on cinnamic acid and its substituted derivatives have shown their ability to form complexes with a range of metal ions, including silver (Ag), copper (Cu), and various rare-earth elements. mdpi.comrsc.org

The formation of these complexes can influence the properties and reactivity of the organic ligand. For instance, the coordination geometry imposed by the metal ion can affect the solid-state packing of the molecules, which in turn can influence their photochemical behavior, such as photodimerization. mdpi.com In solution, complexation can alter the electronic properties of the molecule and facilitate or inhibit certain reactions. The interaction with metal ions is a critical aspect in understanding the potential applications of this compound in materials science and catalysis.

Spectroscopic Characterization and Structural Elucidation of 4 4 Fluorophenyl but 3 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the local electronic environment of hydrogen (¹H) and carbon (¹³C) nuclei. preprints.orgscielo.br

For 4-(4-fluorophenyl)but-3-enoic acid, the ¹H NMR spectrum reveals distinct signals for each type of proton. The protons on the 4-fluorophenyl group typically appear in the aromatic region of the spectrum. The vinyl protons of the but-3-enoic acid chain exhibit characteristic chemical shifts and coupling constants that can help determine the stereochemistry of the double bond. The methylene protons adjacent to the double bond and the carboxylic acid group also produce unique signals.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a low field. The carbons of the 4-fluorophenyl ring show signals in the aromatic region, with the carbon directly bonded to the fluorine atom exhibiting a distinct coupling (¹JCF). The olefinic carbons of the double bond and the methylene carbon also have characteristic chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives Interactive data table. Click on headers to sort.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~170-180 |

| Aromatic C-F | - | ~160-165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-H | ~7.0-7.6 (m) | ~115-135 |

| Vinylic CH | ~5.8-6.5 (m) | ~120-140 |

| Methylene CH₂ | ~3.2-3.6 (d) | ~35-40 |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. d = doublet, m = multiplet.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule.

Infrared (IR) spectroscopy of this compound shows characteristic absorption bands. A broad band in the 2500-3300 cm⁻¹ region is indicative of the O-H stretch of the carboxylic acid. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group. The C=C stretching vibration of the alkene is typically observed near 1650 cm⁻¹. The C-F stretch of the fluorophenyl group gives a strong band in the 1150-1250 cm⁻¹ range.

Raman spectroscopy provides complementary information, with the C=C double bond often producing a strong signal due to its polarizability.

Table 2: Key Vibrational Frequencies for this compound and its Derivatives Interactive data table. Click on headers to sort.

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | - |

| C=O stretch (Carboxylic acid) | ~1700 (strong) | ~1700 (weak) |

| C=C stretch (Alkene) | ~1650 (medium) | ~1650 (strong) |

| C-F stretch (Aryl) | ~1150-1250 (strong) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. libretexts.org For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH) and a carboxyl group (-COOH). libretexts.org In derivatives, cleavage adjacent to the carbonyl group and fragmentation of the aromatic ring can also be observed. The presence of a fluorine atom provides a characteristic isotopic signature.

Table 3: Potential Mass Spectrometry Fragmentation of this compound Interactive data table. Click on headers to sort.

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M - OH]⁺ | Loss of a hydroxyl radical |

| [M - COOH]⁺ | Loss of the carboxylic acid group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions in the aromatic ring and the conjugated system of the double bond and carbonyl group. The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the presence of substituents.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry. For derivatives of this compound, X-ray crystallography can reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 4 Fluorophenyl but 3 Enoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. For 4-(4-fluorophenyl)but-3-enoic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the optimized molecular structure. nih.govnih.gov

These calculations reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional conformation. The electronic properties derived from DFT, such as ionization potential, electron affinity, and global reactivity descriptors like chemical hardness, softness, and electrophilicity, provide a quantitative measure of the molecule's stability and chemical behavior. nih.gov The presence of the electron-withdrawing fluorine atom and the carboxylic acid group significantly influences the electron distribution across the molecule, a feature that is precisely mapped by DFT.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O(H) | 1.35 Å |

| Bond Length | C=C (vinyl) | 1.34 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Angle | O=C-O | 123.5° |

| Dihedral Angle | C(phenyl)-C=C-C(acid) | ~178° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. For this compound, the HOMO is typically localized over the π-system of the fluorophenyl ring and the vinyl group, while the LUMO is distributed over the carboxylic acid moiety and the conjugated system. The calculated energy gap provides insight into the molecule's electronic transitions and its potential to interact with other species. nih.gov

Table 2: Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 eV |

| LUMO | -2.13 eV |

| HOMO-LUMO Gap (ΔE) | 4.72 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to identify electron-rich and electron-poor regions.

Typically, red and yellow colors indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In this compound, these regions are concentrated around the electronegative oxygen atoms of the carbonyl group and the fluorine atom. researchgate.net Blue colors denote regions of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. This positive potential is most prominent around the acidic hydrogen atom of the carboxylic acid group. Green areas represent neutral or near-zero potential. The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of its intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method is particularly effective for analyzing intramolecular charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. acadpubl.eu

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in NBO Basis (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O(carbonyl) | π(C=C) | 15.8 |

| π(C=C phenyl) | π(C=C vinyl) | 22.5 |

| π(C=C vinyl) | π(C=O) | 18.2 |

| LP(3) F | σ(C-C phenyl) | 4.1 |

In Silico Predictive Modeling: Molecular Docking and Ligand-Based Target Prediction

In silico modeling, particularly molecular docking, is a powerful technique used in drug discovery to predict how a small molecule (ligand) binds to the active site of a target protein. nih.gov This method computationally simulates the interaction between the ligand and the protein, calculating a binding affinity or docking score that estimates the strength of the interaction. A more negative score typically indicates a more favorable binding pose. orientjchem.org

For this compound, molecular docking studies can be performed against various biological targets to explore its potential pharmacological activity. For instance, given its structural motifs, it could be docked against enzymes like cyclooxygenase (COX) or other targets involved in inflammatory pathways. The analysis reveals the specific binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site. mdpi.com Ligand-based target prediction tools can also be used to screen the compound against databases of known active molecules to identify potential biological targets based on structural and chemical similarity. semanticscholar.org

Table 4: Molecular Docking Results against a Hypothetical Protein Target (Illustrative)

| Parameter | Value/Description |

|---|---|

| Protein Target | Cyclooxygenase-2 (COX-2) |

| Docking Score | -8.2 kcal/mol |

| Key Interactions | Hydrogen bond between carboxylic acid and Arg120; π-π stacking with Tyr355 |

| RMSD | 1.8 Å |

Evaluation of Non-Linear Optical (NLO) Properties

Materials with significant Non-Linear Optical (NLO) properties are in high demand for applications in optoelectronics, telecommunications, and photonics. youtube.com Organic molecules featuring a π-conjugated system flanked by electron-donating and electron-withdrawing groups often exhibit large NLO responses. researchgate.net The computational evaluation of NLO properties involves calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation. ru.nl

The structure of this compound, with its fluorophenyl group (an electron-withdrawing substituent) connected to a carboxylic acid through a conjugated π-system, suggests potential NLO activity. researchgate.net DFT calculations can predict these NLO parameters. A high calculated β value, often compared to a standard NLO material like urea, would indicate that the molecule is a promising candidate for NLO applications. nih.gov

Table 5: Calculated NLO Properties (Illustrative)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 120 x 10-24 esu |

| First Hyperpolarizability (βtot) | 450 x 10-30 esu |

Exploration of 4 4 Fluorophenyl but 3 Enoic Acid in Medicinal Chemistry Research in Vitro Studies

Design and Synthesis of Bioactive Derivatives

The synthesis of 4-(4-fluorophenyl)but-3-enoic acid and its derivatives is a key area of research in medicinal chemistry. One documented method involves the reaction of 3-ethoxycarbonyl-4-(4-fluorophenyl)-4-phenylbut-3-enoic acid with a mixture of glacial acetic acid and aqueous hydrobromic acid. prepchem.com This reaction, when stirred at reflux for 16 hours, yields 4-(4-fluorophenyl)-4-phenylbut-3-enoic acid after a series of extraction and purification steps. prepchem.com The final product is a solid with a melting point of 98-100°C. prepchem.com

Derivatives of butenoic acid are also synthesized to explore their potential biological activities. For instance, new 4-substituted-3-alkoxy-2-butenoic acid esters have been created by reacting ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols. yu.edu.jo These esters can then be treated with hydrazine (B178648) hydrate (B1144303) to produce novel pyrazol-3-one derivatives. yu.edu.jo The rationale behind synthesizing these derivatives often stems from the known biological activities of related compounds. For example, the structural relationship of 2,4-pentadienoic acids to the plant hormone abscisic acid has inspired the synthesis of new derivatives with potential pharmacological applications. yu.edu.jo

Furthermore, the 3-chloro-4-fluorophenyl motif is considered an important pharmacophore. nih.gov Researchers have incorporated this moiety into various scaffolds to enhance inhibitory effects on enzymes like tyrosinase. nih.gov This strategy involves synthesizing benzamide (B126) compounds and other derivatives containing the 3-chloro-4-fluorophenyl group. nih.gov

In Vitro Mechanistic Studies of Biological Activities

Enzyme Inhibition Assays (e.g., Tropomyosin Receptor Kinase A (TRKA), Kynurenine-3-hydroxylase, HMG CoA Reductase)

Derivatives of this compound have been investigated for their inhibitory effects on various enzymes.

Tropomyosin Receptor Kinase A (TRKA): The Trk family of receptor tyrosine kinases, including TRKA, are crucial for neuronal cell growth and are implicated in tumorigenesis. nih.govnih.gov This has led to the development of TRK inhibitors for cancer therapy. nih.govnih.gov For example, a series of 4-aminopyrimidine (B60600) compounds were identified as potent and selective inhibitors of TRKA and TRKB, with one compound, AZ-23, showing IC50 values of 2 and 8 nmol/L, respectively. nih.gov Another study identified a novel scaffold, 2-(4-(thieno[3,2-d]pyrimidin-4-ylamino)phenyl)acetamides, for the development of pan-TRK inhibitors. researchgate.net One compound from this series suppressed TPM3-TRKA autophosphorylation at a concentration of 100 nM. researchgate.net

HMG-CoA Reductase: While direct inhibition of HMG-CoA Reductase by this compound is not explicitly detailed in the provided results, a related compound, 4-phenyl-3-butenoic acid (PBA), has been shown to be an inhibitor of histone deacetylase (HDAC) enzymes. nih.gov This activity contributes to its anti-tumorigenic properties. nih.gov

Tyrosinase: The 3-chloro-4-fluorophenyl moiety has been leveraged to design inhibitors of tyrosinase from Agaricus bisporus. nih.gov Benzamide compounds incorporating this fragment showed significant inhibitory activity, with IC50 values ranging from 0.19 to 1.72 μM. nih.gov This demonstrates an improvement in potency compared to analogs based on a 4-fluorophenyl group alone. nih.gov

Below is a table summarizing the enzyme inhibitory activities of selected compounds.

| Compound/Scaffold | Target Enzyme | Activity | Reference |

| 4-aminopyrimidine derivative (AZ-23) | TRKA, TRKB | IC50 = 2 nM (TRKA), 8 nM (TRKB) | nih.gov |

| 2-(4-(thieno[3,2-d]pyrimidin-4-ylamino)phenyl)acetamide derivative | TPM3-TRKA | Suppressed autophosphorylation at 100 nM | researchgate.net |

| 3-chloro-4-fluorophenyl-based benzamides | Tyrosinase | IC50 = 0.19 - 1.72 μM | nih.gov |

| 4-phenyl-3-butenoic acid (PBA) | Histone Deacetylase (HDAC) | Micromolar concentrations | nih.gov |

Modulation of Cellular Signaling Pathways (e.g., p38 MAPK, JNK)

The modulation of cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathways, is a key aspect of the biological activity of butenoic acid derivatives.

p38 MAPK and JNK Pathways: The compound 4-phenyl-3-butenoic acid (PBA) has been shown to activate the p38 MAPK pathway in tumorigenic cells, including ras-transformed liver epithelial cells and human lung carcinoma cells. nih.gov This activation is associated with decreased cell growth. nih.gov Conversely, PBA inhibits the phosphorylation of JNK. nih.gov Both PBA and another derivative, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), have been found to decrease substance P-stimulated phosphorylation of both JNK and p38 MAPK in macrophages, which contributes to their anti-inflammatory effects. nih.gov The activation of p38 MAPK and JNK signaling pathways can have pro-tumorigenic functions in certain cancers, like nasopharyngeal carcinoma, by promoting tumor growth and inhibiting apoptosis. mdpi.com

In Vitro Cytotoxicity and Cell Growth Inhibition in Cancer Cell Lines

Derivatives of this compound have demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines.

A series of 3'-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogs were synthesized and evaluated for their cytotoxic activity. nih.gov Among these, 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine displayed the highest activity across several human cancer cell lines, including cervical (HeLa), nasopharyngeal (KB), and breast (MCF-7), with IC50 values ranging from 2.58 to 3.61 μM. nih.gov A phosphoramidate (B1195095) derivative of this compound showed even greater activity, with IC50 values between 0.97 and 1.94 μM in the same cell lines. nih.gov

The related compound, 4-phenyl-3-butenoic acid (PBA), has been shown to inhibit the growth of ras-mutated epithelial and human lung carcinoma cells, an effect attributed to its activity as a histone deacetylase (HDAC) inhibitor. nih.gov

The table below presents the cytotoxic activity of selected derivatives.

| Compound | Cancer Cell Lines | IC50 (μM) | Reference |

| 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine | HeLa, KB, MCF-7 | 2.58 - 3.61 | nih.gov |

| N-n-propyl phosphoramidate of 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine | HeLa, KB, MCF-7 | 0.97 - 1.94 | nih.gov |

Evaluation of Antimicrobial and Antifungal Activities in vitro

The antimicrobial and antifungal properties of butenoic acid derivatives and related phenolic compounds have been investigated against a range of pathogens.

Antifungal Activity: 4-Phenyl-3-butenoic acid, isolated from Streptomyces koyangensis, has shown strong inhibitory effects against several plant pathogenic fungi, including Colletotrichum orbiculare, Magnaporthe grisea, and Pythium ultimum. nih.gov It effectively suppressed the development of M. grisea on rice leaves at concentrations above 10 µg/mL. nih.gov Furthermore, derivatives of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine containing a thioether moiety have exhibited significant antifungal activities against various species of Botrytis cinerea. frontiersin.org

Antimicrobial Activity: Phenolic acids, a class of compounds related to this compound, have demonstrated broad-spectrum antimicrobial activity. mdpi.comcore.ac.uk For instance, 2,4-dihydroxybenzoic acid and protocatechuic acid were effective against both Gram-positive and Gram-negative bacteria. core.ac.uk The antimicrobial efficacy of phenolic acids is influenced by the number and position of substituents on the benzene (B151609) ring. mdpi.com Some organic acids, such as formic acid, have shown effectiveness against E. coli and Salmonella spp. nih.gov

Substrate Specificity Studies for Biocatalytic Systems (e.g., Tyrosinase)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and a target for inhibitors in various applications. nih.govnih.gov Studies have shown that the 3-chloro-4-fluorophenyl moiety is a crucial feature for potent tyrosinase inhibition. nih.gov By incorporating this group into different molecular scaffolds, researchers have developed compounds with enhanced inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). nih.gov The design of these inhibitors is based on the understanding that flavonoids with a 3-hydroxy-4-ketone structure can chelate the copper ions in the active site of tyrosinase, leading to competitive inhibition. nih.gov

Structure-Activity Relationship (SAR) Profiling in Biological Contexts

The investigation into the biological properties of this compound and its analogs has often centered on their potential as inhibitors of the enzyme γ-aminobutyric acid aminotransferase (GABA-T). GABA-T is a critical enzyme in the central nervous system, responsible for the degradation of the main inhibitory neurotransmitter, GABA. The inhibition of this enzyme leads to an increase in synaptic GABA concentrations, a strategy employed in the treatment of certain neurological disorders. Structure-activity relationship (SAR) studies in this context aim to understand how specific structural modifications to the lead compound, 4-phenylbut-3-enoic acid (also known as styrylacetic acid), influence its inhibitory potency against GABA-T in in vitro settings.

The core scaffold of these compounds consists of a phenyl ring connected to a but-3-enoic acid moiety. SAR exploration systematically modifies key components of this structure: the aromatic ring, the alkyl chain, and the carboxylic acid group.

For instance, the introduction of a fluorine atom to create this compound is a common tactic in medicinal chemistry. The high electronegativity of fluorine can alter the acidity of the carboxylic acid group and influence hydrophobic interactions within the enzyme's binding pocket. Comparing the activity of the fluorinated compound with its non-fluorinated parent, 4-phenylbut-3-enoic acid, and other halogenated analogs (e.g., chloro and bromo derivatives) is essential to delineate a clear SAR. Generally, the potency of inhibition can be affected by both the size and electronegativity of the halogen.

Further structural modifications involve the butenoic acid side chain. The presence and position of the double bond are often crucial for activity. The conjugated system formed by the phenyl ring and the double bond creates a relatively planar structure that can facilitate optimal orientation within the enzyme's active site. Saturation of the double bond to form the corresponding butanoic acid derivative typically results in a significant loss of inhibitory activity, highlighting the importance of the unsaturated system for molecular recognition by the enzyme.

Finally, the carboxylic acid group is generally considered essential for activity. It is believed to act as a key binding group, likely interacting with positively charged amino acid residues, such as lysine, within the catalytic site of GABA-T. Esterification or replacement of the carboxylic acid with other functional groups, like amides or alcohols, commonly leads to a dramatic reduction or complete abolishment of inhibitory effects.

The Pivotal Role of 4 4 Fluorophenyl but 3 Enoic Acid As a Synthetic Intermediate

Precursor in Pharmaceutical Synthesis (e.g., Atorvastatin, Ezetimibe Analogues)

The presence of the 4-fluorophenyl group is a key feature in several blockbuster drugs. While direct use of 4-(4-fluorophenyl)but-3-enoic acid as a starting material for some major pharmaceuticals is not extensively documented in publicly available literature, its structural elements are crucial components of important pharmaceutical intermediates.

For the synthesis of Atorvastatin , a widely used lipid-lowering drug, key intermediates prominently feature the 4-fluorophenyl moiety. researchgate.netgoogle.com One such critical intermediate is N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide. researchgate.net Another vital precursor is 4-(4-fluorophenyl)-2-isobutyryl-3-phenyl-4-oxo-N-phenylbutyramide. google.com The syntheses of these complex molecules often involve multi-step processes, and while the exact lineage from simpler precursors can vary, the incorporation of the 4-fluorophenyl group is a synthetically important step.

In the case of Ezetimibe , a cholesterol absorption inhibitor, a structurally similar compound, (Z)-5-(4-fluorophenyl)pent-4-enoic acid, has been successfully employed as a starting precursor. researchgate.net A patented process highlights that using this Z-isomer as a starting material, and continuing the synthesis through other Z-configured intermediates, can significantly increase the total yield of Ezetimibe. google.com This underscores the utility of fluorophenyl-enoic acids in constructing the core of Ezetimibe and its analogues. The synthesis of Ezetimibe and its analogues involves complex stereochemical control, and various synthetic pathways have been developed to achieve the desired pure stereoisomer. patsnap.comnewdrugapprovals.org

Building Block for Fluoroaromatic-Containing Heterocycles

The reactive nature of the carboxylic acid and the double bond in this compound, combined with the electronic properties of the fluorophenyl group, makes it a potential building block for a variety of heterocyclic systems.

Pyrazole (B372694) and Pyridazine (B1198779) Derivatives

The synthesis of pyrazole derivatives commonly proceeds through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov While this compound is not a 1,3-dicarbonyl compound, its chemical structure could potentially be modified to form such a precursor, which could then be cyclized to a pyrazole containing the 4-fluorophenyl group. The literature describes various methods for synthesizing pyrazoles, including multicomponent reactions and cycloadditions, which offer routes to highly substituted pyrazole rings. beilstein-journals.orgorganic-chemistry.org

For the synthesis of pyridazine derivatives, a common method involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine. nih.gov The unsaturated nature of the butenoic acid chain in this compound could theoretically be exploited to construct a 1,4-dicarbonyl system, which would then be a suitable precursor for a pyridazine ring. Research on pyridazine synthesis has explored various strategies, including those starting from malononitrile (B47326) derivatives and diazonium salts. patsnap.com

Quinoline (B57606) and Thiadiazole Scaffolds

The construction of quinoline scaffolds is well-established through several named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. uop.edu.pkiipseries.org These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or other suitable precursors. The direct incorporation of this compound into these classical synthetic routes is not straightforward without prior chemical modification. However, modern synthetic methods continue to expand the toolbox for quinoline synthesis, including copper-catalyzed and three-component reactions. mdpi.comorganic-chemistry.org

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often utilizes the cyclization of a carboxylic acid with thiosemicarbazide, frequently in the presence of a dehydrating agent like phosphorus oxychloride. newdrugapprovals.orgnih.gov In this context, this compound could potentially serve as the carboxylic acid component, leading to the formation of a 2,5-disubstituted 1,3,4-thiadiazole bearing the 4-fluorophenylbutenyl moiety. These heterocycles are of interest for their diverse biological activities. nih.govdergipark.org.tr

Intermediate in the Synthesis of Angiotensin Converting Enzyme (ACE) Inhibitors

Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs primarily used to treat hypertension and congestive heart failure. The structure-activity relationship of many ACE inhibitors is well-studied, with many successful drugs being proline derivatives or peptide analogues. nih.govscholarsresearchlibrary.com A thorough review of the literature does not indicate a direct role for this compound as a key intermediate in the synthesis of currently marketed or well-documented ACE inhibitors. The development of new ACE inhibitors often focuses on designing peptides or small molecules that can effectively interact with the active site of the enzyme. mdpi.com

Development of Specialty Chemicals and Advanced Materials

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. tcichemicals.com This has led to a growing interest in fluorinated compounds as building blocks for specialty chemicals and advanced materials. Fluorinated intermediates are crucial in the agrochemical and pharmaceutical industries and also find applications in the development of electronic and coating materials. solvay.com While the specific use of this compound in these areas is not widely detailed in the available literature, its structure suggests potential as a monomer for polymerization or as a precursor for the synthesis of fluorinated specialty chemicals with unique properties. The combination of a reactive carboxylic acid, a double bond, and a fluorinated aromatic ring makes it a candidate for creating novel polymers or functional materials.

Future Research Directions and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Another transformative area is generative molecular design . Using architectures like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), researchers can train models on large datasets of known molecules to generate novel chemical structures with desired properties. nih.govresearchgate.net For a compound like 4-(4-fluorophenyl)but-3-enoic acid, these models could be constrained to explore chemical space around its core structure, generating derivatives with potentially improved biological activity or pharmacokinetic profiles. The integration of knowledge graphs, which represent relationships between entities like genes, proteins, and drugs, can further guide these models to produce candidates that are not only chemically valid but also biologically relevant. arxiv.org

| AI/ML Application | Description | Key Technologies | Potential Impact on this compound Research |

|---|---|---|---|

| Retrosynthesis Prediction | Automated design of synthetic routes by working backward from the target molecule. chemcopilot.comgrace.comacs.org | Deep Learning, Graph Neural Networks, Transformer Models. chemcopilot.com | Rapid identification of efficient and novel synthesis pathways. |

| Generative Molecular Design | Creation of new molecules with desired properties by learning from existing chemical data. nih.govresearchgate.net | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs). researchgate.net | Design of new analogs with potentially enhanced biological activity. |

| Reaction Condition Optimization | Predicting optimal reaction parameters to maximize yield and minimize byproducts. hilarispublisher.com | Neural Networks, Reinforcement Learning, Decision Trees. chemcopilot.com | Improvement of synthesis efficiency and sustainability. |

Novel Catalytic Systems for Sustainable Chemical Transformations

The development of sustainable chemical processes is a major goal in modern chemistry, with a strong emphasis on "green chemistry" principles. A key focus is the design of novel catalytic systems that are efficient, selective, and environmentally benign. For the synthesis and modification of compounds like this compound, these advancements offer significant potential.

Biocatalysis , the use of enzymes or whole microbial cells to catalyze chemical reactions, is a rapidly growing field. nih.gov Enzymes offer unparalleled chemo-, regio-, and enantioselectivity under mild conditions (ambient temperature and atmospheric pressure), which can simplify synthetic routes and reduce waste. acs.org The pharmaceutical industry increasingly uses biocatalysts for the synthesis of chiral intermediates and active pharmaceutical ingredients (APIs). acs.orgnih.govacs.org For a molecule with potential chirality or specific functional group requirements, enzymes such as reductases, hydrolases, or lyases could be employed or engineered to create highly specific and efficient synthetic steps. nih.gov The development of recombinant technologies and directed evolution allows for the tailoring of enzymes to specific industrial process needs, expanding their applicability. nih.govacs.org

In addition to biocatalysis, research into new chemocatalysts continues to yield more sustainable options. This includes the use of earth-abundant metals as alternatives to precious metal catalysts, and the development of photocatalytic systems that use light energy to drive chemical reactions. These approaches align with the goals of reducing reliance on hazardous reagents and minimizing the environmental impact of chemical manufacturing.

| Catalytic System | Key Advantages | Examples of Enzyme Classes | Relevance to Sustainable Synthesis |

|---|---|---|---|

| Biocatalysis | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, biodegradable. acs.org | Reductases, Oxidases, Hydrolases, Lyases, Transaminases. nih.gov | Reduces energy consumption and use of hazardous chemicals. |

| Homogeneous/Heterogeneous Catalysis | High efficiency, reusability (heterogeneous), well-established methodologies. | N/A | Focus on earth-abundant metals and recyclable catalysts to reduce waste and cost. |

| Photocatalysis | Uses light as an energy source, enables unique chemical transformations. | N/A | Offers energy-efficient reaction pathways driven by a renewable source. |

Advanced In Vitro Biological Screening Methodologies

To understand the biological activity of this compound and its derivatives, robust and predictive screening methods are essential. The limitations of traditional preclinical models, which often fail to accurately predict human responses, have driven the development of more sophisticated in vitro systems. nih.govamerigoscientific.com

High-Throughput Screening (HTS) has revolutionized early-stage drug discovery by enabling the rapid testing of millions of compounds against biological targets. nih.govwikipedia.org This is achieved through automation, robotics, and miniaturization of assays. azolifesciences.com HTS allows for the efficient identification of "hits"—compounds that modulate a specific biomolecular pathway—from large chemical libraries. nih.gov

Building on HTS, High-Content Screening (HCS) , also known as high-content analysis, combines automated microscopy with sophisticated image analysis to extract detailed, quantitative data about the effects of a compound on cellular phenotypes. nih.govwikipedia.orgcorelifeanalytics.com Instead of a single data point, HCS can measure multiple parameters simultaneously, such as changes in cell morphology, protein localization, and organelle function. wikipedia.orgcorelifeanalytics.com This provides a richer understanding of a compound's mechanism of action and potential off-target effects early in the discovery process. nih.govalitheagenomics.com

A particularly exciting advancement is Organ-on-a-Chip (OOC) technology. nih.govnih.gov These microfluidic devices, typically the size of a USB memory stick, are lined with living human cells to recreate the complex 3D structures and physiological functions of human organs like the liver, kidney, or heart. nih.govharvard.edu By simulating the dynamic microenvironment of a human organ, including mechanical forces and fluid flow, OOCs offer a more physiologically relevant model for assessing drug efficacy and toxicity than traditional 2D cell cultures or even animal models. amerigoscientific.comnih.gov Multi-organ-on-a-chip systems can even model the interactions between different organs, providing systemic insights into a compound's behavior in the human body. amerigoscientific.comnih.gov

| Methodology | Principle | Key Advantage | Application in Compound Evaluation |

|---|---|---|---|

| High-Throughput Screening (HTS) | Automated, rapid testing of large compound libraries against a specific target. wikipedia.org | Speed and capacity to screen millions of compounds. wikipedia.org | Primary screening to identify initial "hit" compounds. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. wikipedia.orgcorelifeanalytics.com | Provides detailed, multi-parameter data on cellular phenotypes and mechanism of action. nih.govalitheagenomics.com | Secondary screening, mechanism-of-action studies, and toxicology assessment. |

| Organ-on-a-Chip (OOC) | Microfluidic devices with living human cells that mimic organ-level structure and function. harvard.edu | Enhanced physiological relevance for predicting human responses to drugs. amerigoscientific.com | Efficacy, toxicity, and pharmacokinetic studies in a human-relevant context. |

Expanding Computational Modeling Capabilities for Predictive Science

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), provide highly accurate calculations of molecular electronic structures. mdpi.comnih.govijirt.org This allows for the precise modeling of molecular properties, binding affinities, and reaction mechanisms, offering insights that are unattainable with classical methods. nih.govijirt.org QM is particularly valuable for understanding the details of protein-ligand interactions, which is crucial for structure-based drug design. nih.govijirt.org

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. iaanalysis.commdpi.com This technique is essential for studying the flexibility of both a drug candidate and its biological target, such as a protein receptor. mdpi.com By simulating these dynamic interactions, MD can help generate ensembles of receptor conformations for more robust virtual screening and predict the binding free energy of a ligand, offering a more accurate assessment of its potential potency. iaanalysis.comacs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of compounds with their biological activity. nih.govwikipedia.org By building models from a training set of molecules with known activities, QSAR can predict the activity of new, untested compounds. nih.govneovarsity.org This ligand-based approach is highly valuable for prioritizing which derivatives of a lead compound, such as this compound, should be synthesized and tested. nih.gov

| Technique | Primary Function | Key Information Provided | Role in Drug Discovery |

|---|---|---|---|

| Quantum Mechanics (QM) | Calculates the electronic structure of molecules with high accuracy. mdpi.comnih.gov | Binding energies, reaction mechanisms, electrostatic potentials. nih.govrowansci.com | Detailed analysis of ligand-target interactions and reaction pathways. |

| Molecular Dynamics (MD) | Simulates the movement and interaction of molecules over time. iaanalysis.commdpi.com | Protein flexibility, conformational changes, binding free energies. acs.orgnih.gov | Understanding dynamic binding processes and improving virtual screening accuracy. |

| QSAR | Develops statistical models linking chemical structure to biological activity. nih.govwikipedia.org | Predicted biological activity for novel compounds. nih.gov | Prioritizing candidates for synthesis and screening large virtual libraries. |

Q & A

Q. What are the common synthesis routes for 4-(4-fluorophenyl)but-3-enoic acid, and what are their respective yields and challenges?

The synthesis of this compound can be achieved through multiple pathways, each with distinct advantages and limitations:

- Route 1 (Glutaric Anhydride Method): Reacting glutaric anhydride with fluorobenzene under Friedel-Crafts acylation conditions yields the compound with ~87% efficiency. Key challenges include controlling regioselectivity and minimizing side reactions due to the electron-withdrawing fluorine substituent .

- Route 2 (Oxidative Coupling): Using 5,5'-oxybis(5-oxopentanoic acid) as a precursor, this method achieves ~80% yield but requires stringent temperature control to prevent decarboxylation .

- Purification Considerations: Post-synthesis, acid-base extraction (e.g., using LiOH in THF/water mixtures) followed by recrystallization is recommended to isolate the pure compound .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Standard characterization protocols include:

- NMR Spectroscopy: H and C NMR confirm regiochemistry and fluorine substitution patterns (e.g., distinguishing para-fluorophenyl signals at δ 7.2–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M-H]⁻ at m/z 196.63 for the parent compound) .

Q. What are the primary research applications of this compound in academia?

This compound serves as:

- Building Block in Organic Synthesis: Its α,β-unsaturated carboxylic acid structure enables conjugate additions for creating fluorinated heterocycles .

- Biological Probe: Preliminary studies suggest interactions with cyclooxygenase (COX) and acetylcholinesterase (AChE), though mechanistic details require validation .

- Material Science Intermediate: Fluorine enhances thermal stability in polymers, making it useful for hydrophobic coatings .

Advanced Research Questions

Q. How can researchers optimize synthesis protocols to improve yield and purity?

Key strategies include:

- Catalyst Screening: Lewis acids like AlCl₃ vs. FeCl₃ in Friedel-Crafts reactions influence regioselectivity. FeCl₃ reduces side products but requires higher temperatures .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility during coupling reactions, while THF/water mixtures enhance hydrolysis efficiency .

- Statistical DoE (Design of Experiments): Multivariate analysis identifies critical parameters (e.g., reaction time, temperature) for maximizing yield .

Q. What strategies address stereochemical challenges in synthesizing fluorinated derivatives?

- Enzymatic Deracemization: Lipases (e.g., Candida antarctica) resolve racemic mixtures of fluorophenylbutanoic acid derivatives, achieving >90% enantiomeric excess .

- Chiral Auxiliaries: Temporarily introducing groups like benzyloxycarbonyl (Cbz) enables asymmetric synthesis, though removal steps add complexity .

Q. How can conflicting biological activity data be resolved in studies of this compound?

- Assay Standardization: Discrepancies in COX inhibition (e.g., IC₅₀ ranging from 10–50 µM) may arise from variations in cell lines (e.g., RAW 264.7 vs. HEK293). Harmonizing protocols (e.g., pre-incubation time, substrate concentration) is essential .

- Metabolite Profiling: LC-MS/MS can detect degradation products (e.g., decarboxylated derivatives) that may interfere with activity measurements .

Q. What computational approaches enhance the design of fluorophenyl-based drug candidates?

- Molecular Docking: Simulations using AutoDock Vina predict binding affinities to targets like AChE (PDB ID: 1ACJ), guiding structural modifications .

- QSAR Modeling: Quantitative structure-activity relationships correlate substituent effects (e.g., fluorine position) with cytotoxicity (e.g., IC₅₀ in MCF-7 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.